3-methyl-2-sulfanyl-7H-purin-6-one

Description

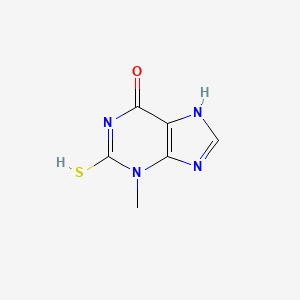

3-Methyl-2-sulfanyl-7H-purin-6-one (synonyms: 3-Methylguanine, CAS 2958-98-7) is a methylated purine derivative with a sulfhydryl (-SH) group at position 2 and a methyl group at position 3 of the purine ring. Its IUPAC name is 2-amino-3-methyl-6,7-dihydro-3H-purin-6-one, and it is a structural analogue of guanine . Methylation at position 3 distinguishes it from canonical purines, while the sulfanyl group enhances nucleophilicity, making it reactive in coupling and substitution reactions .

Properties

IUPAC Name |

3-methyl-2-sulfanyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBFNHCWKVCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N=C1S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N=C1S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where tricyanomethane is deprotonated by potassium hydroxide to form potassium tricyanomethanide . The reaction can be represented as follows:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

2-Methyl-3H-purin-6(7H)-one (2-Methylhypoxanthine; CAS 5167-18-0)

- Structure : Lacks the sulfanyl group at position 2; instead, it has a hydroxyl group at position 6 and a methyl group at position 2.

- Properties : Molecular formula C₆H₆N₄O , molar mass 150.14 g/mol, density 1.721 g/cm³. The absence of the sulfanyl group reduces nucleophilicity compared to 3-methyl-2-sulfanyl-7H-purin-6-one .

- Reactivity : Less reactive in coupling reactions due to the hydroxyl group’s lower leaving-group propensity compared to sulfanyl .

2-(Benzylsulfanyl)-7H-purin-6-one (CAS 578-76-7)

- Structure : Features a benzylsulfanyl group at position 2 instead of a methyl-sulfanyl group.

- Synthesis : Prepared via coupling reactions with arylhydrazones, yielding hydrazone derivatives (e.g., compounds 6a-i) with Hammett correlation constants indicating electron-withdrawing effects .

6-(3-Methylbutylsulfanyl)-7H-purin-2-amine (NSC 35864)

- Structure : Contains a branched alkyl chain (3-methylbutylsulfanyl) at position 6 and an amine at position 2.

- Properties : Increased hydrophobicity due to the alkyl chain, which may affect solubility in aqueous media. The amine group at position 2 could facilitate hydrogen bonding, unlike the sulfanyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.